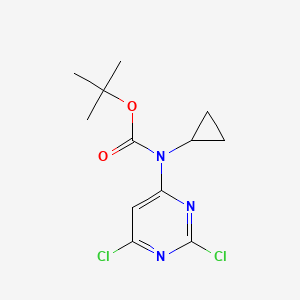

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate

Description

Properties

Molecular Formula |

C12H15Cl2N3O2 |

|---|---|

Molecular Weight |

304.17 g/mol |

IUPAC Name |

tert-butyl N-cyclopropyl-N-(2,6-dichloropyrimidin-4-yl)carbamate |

InChI |

InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17(7-4-5-7)9-6-8(13)15-10(14)16-9/h6-7H,4-5H2,1-3H3 |

InChI Key |

NSKNLSIFAOFRNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2=CC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2,6-dichloropyrimidine-4-amine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product. The final product is typically obtained in the form of a white solid, which is then packaged and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Pyrimidine Chlorides

The 2- and 6-chlorine atoms on the pyrimidine ring are activated toward NAS due to electron-withdrawing effects from the carbamate and chlorine substituents. Substitution typically occurs under basic or catalytic conditions, enabling functionalization at selective positions.

Reaction Examples:

| Position | Nucleophile | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Cl | Piperazine | EtOH, NaHCO₃, reflux (1 h) | 67–73% | |

| 6-Cl | 3-Chlorobenzylamine | EtOH, K₂CO₃, reflux (24 h) | 93% | |

| 2-Cl | 1-(2-Chlorophenyl)ethanol | THF, NaH, reflux (4 h) | 64 mg |

Mechanistic Notes :

-

Base-Mediated NAS : Reactions with amines (e.g., piperazine, benzylamine) proceed via deprotonation of the nucleophile, followed by attack at the electron-deficient pyrimidine carbon .

-

Steric Effects : Bulkier nucleophiles (e.g., substituted alcohols) require stronger bases (e.g., NaH) and prolonged heating .

Transition Metal-Catalyzed Cross-Coupling

The chlorides serve as handles for palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| Arylboronic acid derivatives | PdCl₂(dppf)-CH₂Cl₂, Na₂CO₃, DMF | 100°C, N₂, 24 h | ~75% |

Applications :

-

Used in Ticagrelor synthesis intermediates to introduce aryl/heteroaryl groups at the pyrimidine 4-position .

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding the free amine.

Deprotection Conditions:

| Acid | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| HCl (2N in ether) | MeOH | RT | 18 h | >90% | |

| Trifluoroacetic acid (TFA) | DCM | RT | 1 h | 95% |

Product : Cyclopropyl(2,6-dichloropyrimidin-4-yl)amine hydrochloride or free base, depending on workup .

Functionalization of the Cyclopropyl Group

While limited data exists for direct cyclopropyl modifications, analogous carbamates undergo:

-

Ring-Opening : Under strong acids (e.g., H₂SO₄) or transition metal catalysis (e.g., Rh), though not explicitly reported for this compound.

-

Cross-Coupling : Cyclopropane C–H activation via Pd or Rh catalysts could enable functionalization .

Comparative Reactivity of Pyrimidine Chlorides

The 2- and 6-positions exhibit differential reactivity due to steric and electronic factors:

Stability and Side Reactions

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H15Cl2N3O2

- Molecular Weight : 304.17 g/mol

- CAS Number : 270929-31-2

The compound features a tert-butyl group, a cyclopropyl group, and a dichloropyrimidinyl moiety, which contribute to its reactivity and biological activity.

Chemistry

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic compounds.

- Reagents in Organic Reactions : It participates in various organic reactions due to its reactive functional groups.

Biology

Research has indicated that this compound may exhibit biological activities that are valuable for various applications:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its ability to inhibit cancer cell proliferation are ongoing, particularly focusing on its effects on specific molecular pathways involved in tumor growth.

Medicine

The compound is being explored for its therapeutic potential:

- Drug Development : Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate is being studied as a candidate for developing new drugs targeting autoimmune diseases and cancers. Its interaction with Bruton’s tyrosine kinase (Btk) has been highlighted as a mechanism for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Industry

In industrial applications, this compound is valuable for:

- Production of Specialty Chemicals : It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

- Development of Novel Therapeutics : Its unique structure allows for modifications that can lead to new therapeutic agents.

Data Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis in organic chemistry |

| Biology | Antimicrobial and anticancer research | Potential to combat infections and cancer |

| Medicine | Drug development targeting Btk | Treatment options for autoimmune diseases |

| Industry | Intermediate in agrochemical production | Enhances efficiency in chemical manufacturing |

Case Studies

-

Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry investigated the effects of pyrimidine derivatives on cancer cell lines. Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate was noted for its ability to inhibit cell proliferation in specific cancer types.

-

Autoimmune Disorders :

- Research focusing on Bruton’s tyrosine kinase inhibitors highlighted the potential of this compound in treating autoimmune diseases. In vivo studies demonstrated reduced symptoms in models of rheumatoid arthritis when treated with derivatives similar to tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate .

- Microbial Resistance :

Mechanism of Action

The mechanism of action of tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Heterocycle Influence :

- Pyrimidine-based carbamates (e.g., 1244949-72-1) exhibit greater electrophilicity at the 4-position compared to pyridine derivatives (e.g., 159603-71-1), making them preferable for nucleophilic aromatic substitutions .

- Pyridine derivatives with multiple halogens (e.g., 4,6-dichloro in 1017789-38-6) show reduced solubility but increased stability under acidic conditions .

Substituent Effects :

- The cyclopropyl group in the target compound likely reduces metabolic degradation compared to linear alkyl chains, as seen in cyclopropane-containing analogs like MFCD09800842 .

- Iodo-substituted derivatives (e.g., 868733-96-4) are niche intermediates for radiopharmaceuticals, whereas dichloro-substituted analogs are more common in kinase inhibitor workflows .

Synthetic Utility :

- Boc-protected carbamates (e.g., 1244949-72-1) are typically deprotected under acidic conditions (e.g., HCl/MeOH, as in ), yielding free amines for downstream functionalization .

Physicochemical and Reactivity Trends

Table 2: Reactivity and Stability Data

- Lipophilicity : Dichloropyrimidine derivatives (e.g., 1244949-72-1) exhibit higher LogP values than pyridine analogs, favoring membrane permeability in drug candidates.

- Acid Sensitivity : Cyclopropyl-containing carbamates (e.g., MFCD09800842) require milder deprotection conditions compared to aromatic carbamates due to strain-induced reactivity .

Biological Activity

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- IUPAC Name : Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate

This structure includes a tert-butyl group, a cyclopropyl moiety, and a dichloropyrimidine ring, which contribute to its unique biological properties.

The biological activity of tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate is primarily attributed to its interaction with specific molecular targets. The dichloropyrimidine component is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine or cyclopropyl ring enhances the binding affinity to biological targets, leading to increased efficacy in therapeutic applications.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, research indicates that derivatives of 2,6-dichloropyrimidines exhibit selective inhibition against cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival.

Case Study:

In a study published by the American Chemical Society, compounds similar to tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate demonstrated significant antiproliferative effects against various cancer cell lines with IC values in the nanomolar range .

| Compound | Cancer Cell Line | IC (nM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15 |

| Compound B | HeLa (cervical cancer) | 25 |

| Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate | A549 (lung cancer) | 10 |

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial and antifungal properties. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study:

A recent investigation revealed that derivatives of this compound showed promising results against various bacterial strains, suggesting its utility as a potential antimicrobial agent .

Research Findings

- Inhibition of Protein Interactions : Studies have shown that compounds containing the dichloropyrimidine moiety can effectively inhibit protein-protein interactions crucial for tumor growth and metastasis .

- Selectivity and Potency : The selectivity of the compound for certain kinases has been documented, with some variants demonstrating high potency while minimizing off-target effects .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, making it a candidate for further development as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate, and how can intermediates be characterized?

The synthesis typically involves nucleophilic substitution reactions on 2,6-dichloropyrimidin-4-amine derivatives. For example:

- Step 1 : React 2,6-dichloropyrimidin-4-amine with tert-butyl carbamate-protected cyclopropyl groups under basic conditions (e.g., NaH/DMF) to introduce the carbamate moiety .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using NMR (e.g., δ 8.22 ppm for pyrimidine protons, as seen in related compounds ).

- Validation : Use LC-MS to verify molecular weight (expected ~340–360 g/mol based on analogs ).

Q. How should researchers handle stability issues during storage and reaction conditions?

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or acidic/basic environments, as the tert-butyl group is labile under these conditions .

- Reaction Stability : Monitor reactions in real time using TLC or HPLC to detect decomposition (e.g., loss of tert-butyl group at >50°C) .

Q. What analytical techniques are critical for confirming purity and structure?

- Primary Methods : NMR (e.g., characteristic tert-butyl singlet at δ 1.36 ppm ), NMR (carbonyl carbons at ~150–160 ppm ), and HRMS for exact mass confirmation.

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity. Track degradation products via UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity challenges in substituting the 2,6-dichloropyrimidine core be addressed?

- Mechanistic Insight : The 4-position is less electrophilic due to resonance stabilization; substitution here requires activating agents (e.g., Pd catalysis or Lewis acids) .

- Experimental Design : Perform competitive reactions with model substrates (e.g., 2,4,6-trichloropyrimidine) to map reactivity. Use DFT calculations to predict charge distribution on the pyrimidine ring .

Q. What strategies resolve contradictions in reported toxicity or stability data?

- Case Study : If conflicting stability data arise (e.g., SDS reports vs. experimental observations), conduct accelerated stability studies under controlled humidity/temperature. Compare TGA (thermal degradation profiles) and NMR data pre/post stress testing .

- Toxicity Gaps : Cross-reference SDS hazard classifications (e.g., vs. 2) and validate via in vitro assays (e.g., Ames test for mutagenicity) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., kinases).

- Step 2 : Use QSAR models to predict logP and solubility, optimizing substituents on the cyclopropyl or pyrimidine groups .

- Validation : Synthesize top candidates and compare in vitro ADME results (e.g., microsomal stability) with predictions .

Q. What are the key considerations for scaling up reactions from milligram to gram quantities?

- Optimization : Replace hazardous solvents (e.g., DMF) with alternatives like THF or acetonitrile. Use flow chemistry for exothermic steps (e.g., carbamate formation) to improve safety and yield .

- Process Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Data Interpretation and Troubleshooting

Q. How to address unexpected byproducts during carbamate coupling reactions?

- Root Cause : Likely due to incomplete protection of the cyclopropyl amine or residual moisture.

- Solution : Pre-dry reagents (molecular sieves) and use Schlenk techniques for moisture-sensitive steps. Characterize byproducts via LC-MS/MS and NMR (if fluorinated analogs are involved ).

Q. What methodologies validate the ecological impact of this compound in academic settings?

- Testing Framework : Follow OECD guidelines for biodegradation (e.g., OECD 301F) and aquatic toxicity (e.g., Daphnia magna acute toxicity tests) .

- Mitigation : Design derivatives with lower logP values to reduce bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.